

In Vitro Characterization of C3TD879: A Potent and Selective Citron Kinase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of **C3TD879**, a first-in-class, potent, and selective Type I kinase inhibitor of Citron Kinase (CITK). **C3TD879** serves as a valuable chemical probe for investigating the complex biology of CITK, a serine/threonine kinase critically involved in the final stages of cell division.

Executive Summary

C3TD879 demonstrates high potency against CITK with a biochemical IC50 of 12 nM and engages CITK directly in cells with a NanoBRET Kd of less than 10 nM.[1][2][3][4] The inhibitor exhibits excellent selectivity, with a greater than 17-fold preference for CITK over a panel of 373 other human kinases.[1][3][4] Furthermore, C3TD879 displays a favorable in vitro drug metabolism and pharmacokinetics (DMPK) profile, characterized by low microsomal intrinsic clearance, modest plasma protein binding, high permeability, and low inhibition of key cytochrome P450 enzymes.[2]

Data Presentation

Table 1: Biochemical and Cellular Activity of C3TD879 against Citron Kinase



Parameter	Value	Assay Type	Notes
Biochemical IC50	12 nM	Biochemical Kinase Assay	Measures the concentration of C3TD879 required to inhibit 50% of CITK enzymatic activity in a cell-free system.[1][2] [3][4]
Cellular Target Engagement (NanoBRET Kd)	< 10 nM	NanoBRET Target Engagement Assay	Quantifies the binding affinity of C3TD879 to full-length human CITK within intact cells.[1][2][3][4]

Table 2: In Vitro DMPK Profile of C3TD879



Parameter	Result	Interpretation
Microsomal Intrinsic Clearance	Low	Suggests a lower rate of metabolism in the liver, potentially leading to a longer half-life in vivo.
Plasma Protein Binding (PPB)	Modest	Indicates a moderate fraction of the compound is bound to plasma proteins, with a portion remaining free to exert its pharmacological effect.
Permeability	High	Suggests good absorption across biological membranes, a key factor for oral bioavailability.
CYP Enzyme Inhibition	Low	Indicates a low potential for drug-drug interactions mediated by the inhibition of major cytochrome P450 enzymes.

Note: Specific quantitative values for the DMPK parameters are not publicly available at this time.

Experimental Protocols Biochemical IC50 Determination Assay

Principle: This assay quantifies the ability of **C3TD879** to inhibit the enzymatic activity of purified CITK. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.

Methodology:

 Reagents: Recombinant human CITK enzyme, appropriate kinase buffer, ATP, and a suitable substrate peptide.



• Procedure:

- C3TD879 is serially diluted to a range of concentrations.
- The inhibitor dilutions are pre-incubated with the CITK enzyme in the kinase buffer.
- The kinase reaction is initiated by the addition of ATP and the substrate peptide.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This
 can be achieved using various detection methods, such as radioactivity-based assays
 (e.g., filter binding assays) or luminescence-based assays.
- Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal doseresponse curve.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of **C3TD879** to CITK in living cells.[5] It utilizes a NanoLuc® luciferase-tagged CITK fusion protein as the energy donor and a cell-permeable fluorescent tracer that binds to the kinase active site as the energy acceptor. Competitive displacement of the tracer by **C3TD879** leads to a decrease in the BRET signal.

Methodology:

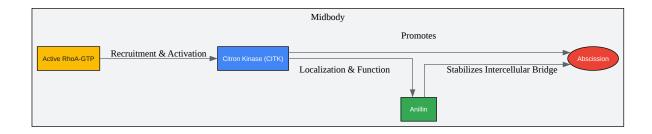
- Cell Line: HEK293 cells are commonly used for this assay.[6]
- Reagents: HEK293 cells, expression vector for NanoLuc®-CITK fusion protein, NanoBRET™ tracer, and Nano-Glo® substrate.
- Procedure:
 - HEK293 cells are transiently transfected with the NanoLuc®-CITK expression vector.
 - Transfected cells are seeded into multi-well plates.



- Cells are treated with a fixed concentration of the NanoBRET™ tracer and varying concentrations of C3TD879.
- After an incubation period to allow for compound entry and binding equilibrium, the Nano-Glo® substrate is added.
- The donor (450 nm) and acceptor (610 nm) emission signals are measured using a plate reader equipped with appropriate filters.[7]
- Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The change in BRET ratio is then plotted against the logarithm of the C3TD879 concentration to determine the Kd value through competitive binding analysis.

Mandatory Visualization Citron Kinase Signaling Pathway in Cytokinesis

During the final stage of cell division, known as cytokinesis, Citron Kinase (CITK) plays a pivotal role in the process of abscission, the physical separation of the two daughter cells.[8][9] [10] CITK is recruited to the midbody, a transient structure formed from the remnants of the mitotic spindle. At the midbody, CITK interacts with and is regulated by the small GTPase RhoA.[11] CITK, in turn, influences the localization and function of key cytokinesis proteins, including anillin, to ensure the stability of the intercellular bridge and the successful completion of cell division.[8][9]





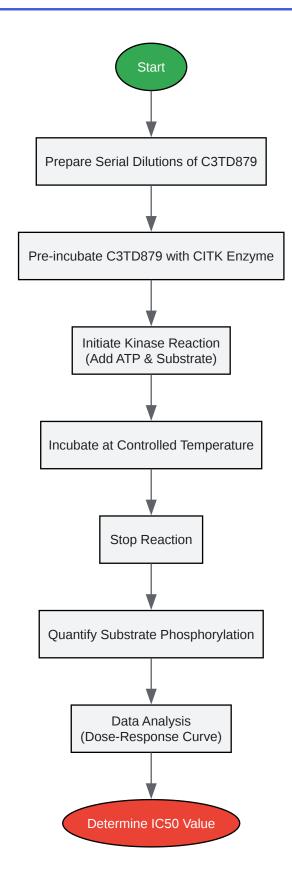
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Caption: CITK signaling at the midbody during abscission.

Experimental Workflow for C3TD879 IC50 Determination

The following diagram illustrates the key steps involved in determining the biochemical IC50 value of **C3TD879** against CITK.





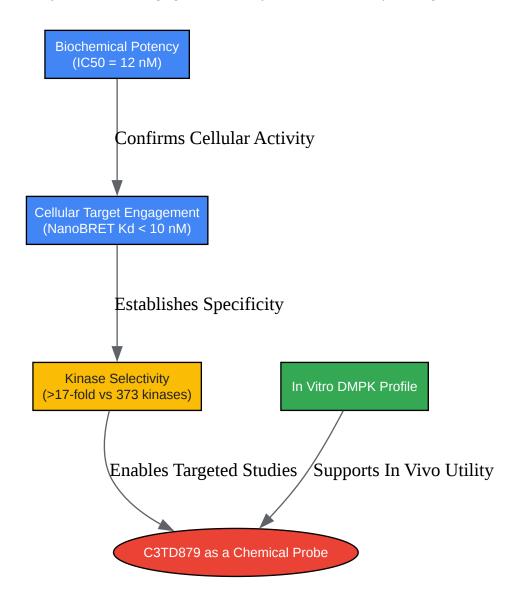
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Caption: Workflow for biochemical IC50 determination.



Logical Relationship of C3TD879 Characterization

This diagram outlines the logical flow of the in vitro characterization of **C3TD879**, from initial biochemical activity to cellular engagement and pharmacokinetic profiling.



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Caption: Logical flow of **C3TD879**'s in vitro characterization.

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